molecular formula C18H21N3O4 B294042 N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide

N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide

Cat. No. B294042
M. Wt: 343.4 g/mol
InChI Key: BEELHBPOXFPEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide, commonly known as DMAPN, is a chemical compound that has gained significant attention in the field of scientific research. DMAPN is a small molecule inhibitor of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. In recent years, DMAPN has been extensively studied for its potential therapeutic applications in various disease conditions.

Mechanism of Action

DMAPN exerts its pharmacological effects by inhibiting the TRPA1 ion channel. The TRPA1 ion channel is involved in the sensation of pain and inflammation. DMAPN binds to the TRPA1 ion channel and prevents the influx of calcium ions, which are responsible for the sensation of pain and inflammation. By inhibiting the TRPA1 ion channel, DMAPN reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects:
DMAPN has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. DMAPN has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various disease conditions. Additionally, DMAPN has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

DMAPN has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. DMAPN is also highly selective for the TRPA1 ion channel, which reduces the risk of off-target effects. However, DMAPN has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, DMAPN has a short half-life, which limits its duration of action in vivo.

Future Directions

There are several future directions for research on DMAPN. One potential direction is to investigate its potential therapeutic applications in pain and inflammation. DMAPN has been shown to inhibit the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. Further research is needed to investigate its efficacy and safety in animal models and clinical trials. Another potential direction is to investigate its potential role in cancer therapy. DMAPN has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy. Finally, further research is needed to investigate its pharmacokinetic and pharmacodynamic properties, which will help to optimize its therapeutic potential.

Synthesis Methods

The synthesis of DMAPN involves the reaction of isonicotinamide with 3,5-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of DMAPN. The synthesis of DMAPN is a relatively simple and straightforward process, which makes it an attractive target for further research.

Scientific Research Applications

DMAPN has been extensively studied for its potential therapeutic applications in various disease conditions. The TRPA1 ion channel has been implicated in various disease conditions such as pain, inflammation, asthma, and chronic obstructive pulmonary disease. DMAPN has been shown to inhibit the TRPA1 ion channel, which makes it a potential therapeutic agent for these disease conditions. DMAPN has also been studied for its potential role in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy.

properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N3O4/c1-24-15-10-14(11-16(12-15)25-2)18(23)21-7-3-6-20-17(22)13-4-8-19-9-5-13/h4-5,8-12H,3,6-7H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

BEELHBPOXFPEDZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.